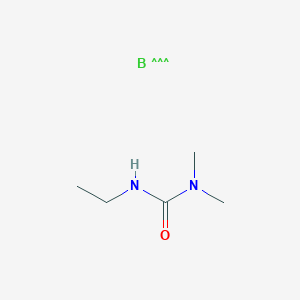
Dimethylamine-borane carboxylic acid-N-ethyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamine-borane carboxylic acid-N-ethyl amide is a compound that combines the properties of borane and amide groups. It is known for its reducing capabilities and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethylamine-borane carboxylic acid-N-ethyl amide typically involves the reaction of dimethylamine-borane with carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Dimethylamine-borane carboxylic acid-N-ethyl amide undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, converting carboxylic acids to alcohols and amides to amines.
Oxidation: Under specific conditions, it can be oxidized to form different products.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Reduction: Alcohols and amines.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: New amide derivatives.
Scientific Research Applications
Dimethylamine-borane carboxylic acid-N-ethyl amide has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in organic synthesis.
Biology: Investigated for its potential in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethylamine-borane carboxylic acid-N-ethyl amide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring hydride ions (H-) to the substrate, leading to the reduction of the target molecule . The pathways involved include the formation of intermediate complexes that facilitate the reduction process .
Comparison with Similar Compounds
Dimethylamine borane: Known for its reducing properties but lacks the amide functionality.
Borane-tetrahydrofuran complex: Another reducing agent with different stability and reactivity profiles.
Diisopropylaminoborane: Used in similar applications but has different reactivity and selectivity.
Uniqueness: Dimethylamine-borane carboxylic acid-N-ethyl amide is unique due to its combined properties of borane and amide groups, making it versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C5H12BN2O |
|---|---|
Molecular Weight |
126.98 g/mol |
InChI |
InChI=1S/C5H12N2O.B/c1-4-6-5(8)7(2)3;/h4H2,1-3H3,(H,6,8); |
InChI Key |
SOXHPORRGDYBMM-UHFFFAOYSA-N |
Canonical SMILES |
[B].CCNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


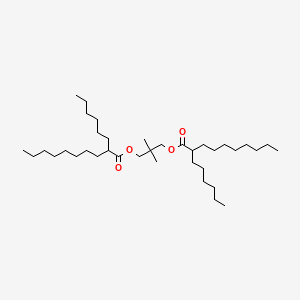
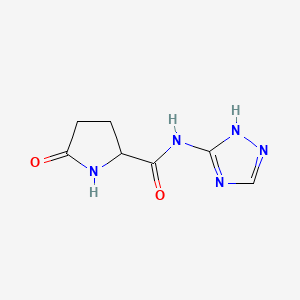
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
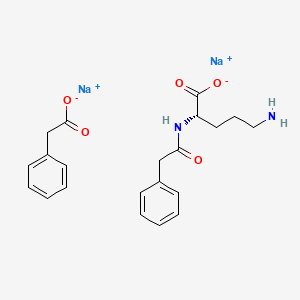
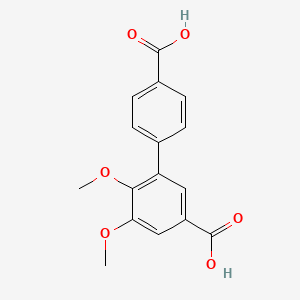
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

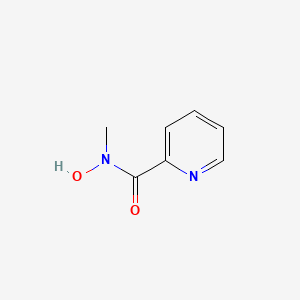
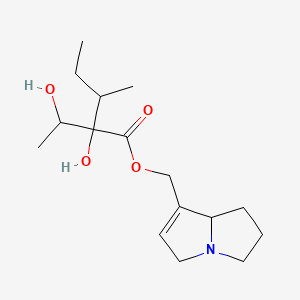
![Benzene, [2-[bis[(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]methyl]-1-heptenyl]-](/img/structure/B13804489.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
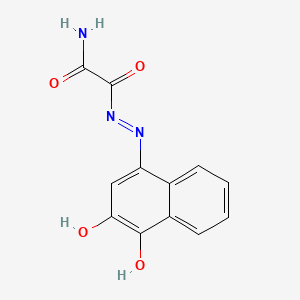
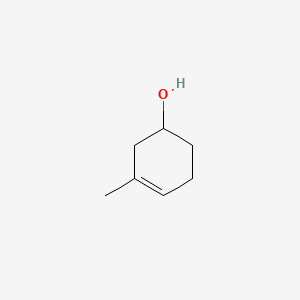
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)
